molecular formula C26H32N2O4 B4296348 N-(4-METHOXYPHENYL)-1-{2-OXO-4-[4-(PROPAN-2-YLOXY)PHENYL]AZETIDIN-1-YL}CYCLOHEXANE-1-CARBOXAMIDE

N-(4-METHOXYPHENYL)-1-{2-OXO-4-[4-(PROPAN-2-YLOXY)PHENYL]AZETIDIN-1-YL}CYCLOHEXANE-1-CARBOXAMIDE

Cat. No.: B4296348
M. Wt: 436.5 g/mol
InChI Key: KZJDBBVJCDINJJ-UHFFFAOYSA-N
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Description

1-[2-(4-Isopropoxyphenyl)-4-oxoazetidin-1-yl]-N-(4-methoxyphenyl)cyclohexanecarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an azetidinone ring, a cyclohexane carboxamide group, and substituted phenyl groups. Its distinct chemical properties make it a subject of interest in synthetic chemistry, medicinal chemistry, and material science.

Preparation Methods

The synthesis of N-(4-METHOXYPHENYL)-1-{2-OXO-4-[4-(PROPAN-2-YLOXY)PHENYL]AZETIDIN-1-YL}CYCLOHEXANE-1-CARBOXAMIDE typically involves multiple steps, including the formation of the azetidinone ring and subsequent functionalization. Common synthetic routes may include:

Chemical Reactions Analysis

1-[2-(4-Isopropoxyphenyl)-4-oxoazetidin-1-yl]-N-(4-methoxyphenyl)cyclohexanecarboxamide can undergo several types of chemical reactions:

Scientific Research Applications

1-[2-(4-Isopropoxyphenyl)-4-oxoazetidin-1-yl]-N-(4-methoxyphenyl)cyclohexanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-1-{2-OXO-4-[4-(PROPAN-2-YLOXY)PHENYL]AZETIDIN-1-YL}CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-[2-(4-Isopropoxyphenyl)-4-oxoazetidin-1-yl]-N-(4-methoxyphenyl)cyclohexanecarboxamide can be compared with similar compounds such as:

Properties

IUPAC Name

N-(4-methoxyphenyl)-1-[2-oxo-4-(4-propan-2-yloxyphenyl)azetidin-1-yl]cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O4/c1-18(2)32-22-11-7-19(8-12-22)23-17-24(29)28(23)26(15-5-4-6-16-26)25(30)27-20-9-13-21(31-3)14-10-20/h7-14,18,23H,4-6,15-17H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJDBBVJCDINJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2CC(=O)N2C3(CCCCC3)C(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-METHOXYPHENYL)-1-{2-OXO-4-[4-(PROPAN-2-YLOXY)PHENYL]AZETIDIN-1-YL}CYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-(4-METHOXYPHENYL)-1-{2-OXO-4-[4-(PROPAN-2-YLOXY)PHENYL]AZETIDIN-1-YL}CYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-(4-METHOXYPHENYL)-1-{2-OXO-4-[4-(PROPAN-2-YLOXY)PHENYL]AZETIDIN-1-YL}CYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-(4-METHOXYPHENYL)-1-{2-OXO-4-[4-(PROPAN-2-YLOXY)PHENYL]AZETIDIN-1-YL}CYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-(4-METHOXYPHENYL)-1-{2-OXO-4-[4-(PROPAN-2-YLOXY)PHENYL]AZETIDIN-1-YL}CYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-(4-METHOXYPHENYL)-1-{2-OXO-4-[4-(PROPAN-2-YLOXY)PHENYL]AZETIDIN-1-YL}CYCLOHEXANE-1-CARBOXAMIDE

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